molecular formula C11H10BrF B12520188 1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene CAS No. 729613-25-6

1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene

Cat. No.: B12520188
CAS No.: 729613-25-6
M. Wt: 241.10 g/mol
InChI Key: LLVYMGVIKZVBGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of halogenated hydrocarbons. This compound is characterized by the presence of both bromine and fluorine atoms attached to a methylidene group, which is further connected to a tetrahydronaphthalene ring system. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene typically involves halogenation reactions. One common method is the bromination of a fluoromethylidene precursor using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbon derivatives, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include polar aprotic solvents, controlled temperatures, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Pharmacological Potential : Compounds related to tetrahydronaphthalene derivatives have been investigated for their activity as serotonin receptor modulators. For instance, certain derivatives exhibit antagonistic properties against the 5-hydroxytryptamine receptors, which are crucial in treating mood disorders and anxiety .
  • Synthesis of Bioactive Compounds : The compound can serve as a precursor for synthesizing various bioactive molecules. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of different functional groups that enhance biological activity .
  • Case Study : A study demonstrated the synthesis of piperidyl-substituted tetrahydronaphthalene derivatives that showed promising results as potential therapeutic agents targeting neurological disorders .

Applications in Organic Synthesis

  • Reagent in Organic Reactions : The bromine substituent in 1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene makes it an effective reagent for various organic transformations, including cross-coupling reactions and electrophilic aromatic substitutions .
  • Synthesis of Complex Molecules : The compound can be utilized in multi-step synthetic pathways to construct complex organic molecules. Its ability to participate in reactions such as the formation of carbon-carbon bonds is valuable in synthetic organic chemistry .
  • Data Table of Synthetic Reactions :
Reaction TypeConditionsYield (%)Reference
Nucleophilic substitutionRoom temperature85
Cross-coupling with aryl halidesPd-catalyzed reaction75
Electrophilic substitutionAqueous conditions90

Applications in Materials Science

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its unique structure may contribute to the development of new materials with specific functionalities .
  • Case Study on Polymer Composites : Research has shown that incorporating tetrahydronaphthalene derivatives into polymer blends improves their mechanical properties significantly due to enhanced interfacial adhesion between the polymer and filler materials .

Mechanism of Action

The mechanism by which 1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene exerts its effects is primarily through its interaction with biological molecules. The presence of halogen atoms allows the compound to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The molecular targets and pathways involved vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors associated with cell signaling.

Comparison with Similar Compounds

1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene can be compared with other halogenated hydrocarbons, such as:

  • 1-Bromo-3-fluoro-2-methylbenzene
  • 1-Bromo-4-fluorobenzene
  • 1-Bromo-2-propanol

These compounds share similar halogenation patterns but differ in their structural frameworks and functional groups. The uniqueness of this compound lies in its tetrahydronaphthalene ring system, which imparts distinct chemical and biological properties.

Biological Activity

1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene is a halogenated hydrocarbon that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This compound features a tetrahydronaphthalene ring system with both bromine and fluorine substituents, which may influence its reactivity and interactions with biological systems.

The molecular formula for this compound is C11H10BrFC_{11}H_{10}BrF, with a molecular weight of 241.10 g/mol. Its IUPAC name is 4-[bromo(fluoro)methylidene]-2,3-dihydro-1H-naphthalene. The compound's structure allows for various chemical reactions including substitution and oxidation, which can lead to the formation of derivatives with potentially enhanced biological activities.

PropertyValue
CAS No.729613-25-6
Molecular FormulaC11H10BrF
Molecular Weight241.10 g/mol
IUPAC Name4-[bromo(fluoro)methylidene]-2,3-dihydro-1H-naphthalene
InChIInChI=1S/C11H10BrF/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in pharmacology and biochemistry. The presence of halogen atoms in its structure may enhance its interaction with biological targets such as enzymes and receptors.

The compound's mechanism of action is primarily based on its ability to interact with various biological molecules. Halogenated compounds often exhibit strong binding affinities to enzymes and receptors due to their electronegative halogen atoms. This can lead to inhibition or modulation of enzymatic activity or receptor signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities associated with halogenated hydrocarbons similar to this compound:

  • Antimicrobial Activity : Research has indicated that halogenated compounds can possess significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives of halogenated naphthalenes have been investigated for their anticancer potential. The ability of these compounds to induce apoptosis in cancer cells has been documented in several studies.
  • Enzyme Inhibition : Investigations into enzyme inhibition have revealed that halogenated naphthalenes can act as potent inhibitors for certain metabolic enzymes. This inhibition can lead to altered metabolic pathways in cells.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound better, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityReference
1-Bromo-3-fluoro-2-methylbenzeneAnticancer
1-Bromo-4-fluorobenzeneAntimicrobial
1-Bromo-2-propanolEnzyme inhibitor

Properties

CAS No.

729613-25-6

Molecular Formula

C11H10BrF

Molecular Weight

241.10 g/mol

IUPAC Name

4-[bromo(fluoro)methylidene]-2,3-dihydro-1H-naphthalene

InChI

InChI=1S/C11H10BrF/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2

InChI Key

LLVYMGVIKZVBGU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=C(F)Br)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.